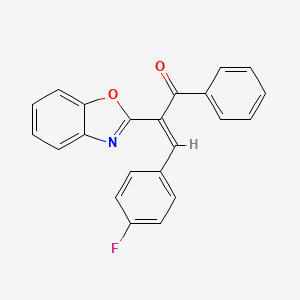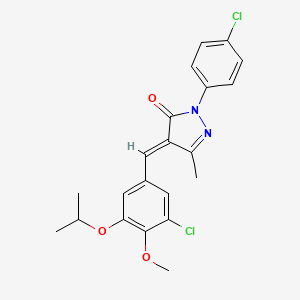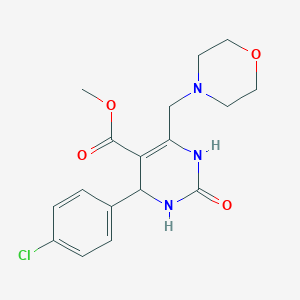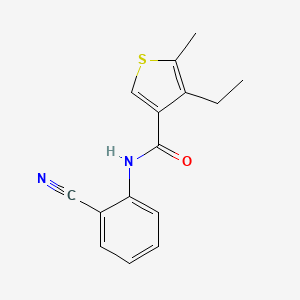
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-Fluoro-2-(2-oxo-1-phenylpropenyl) benzoxazole or FOXY. It is a yellow crystalline powder that has a molecular weight of 343.36 g/mol.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes and proteins in the body. It has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication. FOXY has also been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in various cellular processes.
Biochemical and Physiological Effects:
FOXY has been found to have various biochemical and physiological effects on the body. Some of the effects include:
1. Anti-inflammatory: FOXY has been found to have anti-inflammatory properties by reducing the production of inflammatory cytokines.
2. Antioxidant: FOXY has been found to have antioxidant properties by reducing the production of reactive oxygen species (ROS).
3. Analgesic: FOXY has been found to have analgesic properties by reducing pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one in lab experiments include:
1. High Potency: FOXY has been found to be highly potent, which makes it an ideal candidate for use in lab experiments.
2. Versatility: FOXY has been found to have various applications in different fields of research, which makes it a versatile compound.
The limitations of using FOXY in lab experiments include:
1. Toxicity: FOXY has been found to be toxic at high doses, which limits its use in certain experiments.
2. Cost: FOXY is a relatively expensive compound, which may limit its use in certain experiments.
Direcciones Futuras
For FOXY include the development of derivatives, clinical trials, and combination therapy.
Métodos De Síntesis
The synthesis of 2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one can be achieved through various methods. Some of the commonly used methods include the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the Wittig reaction. The Claisen-Schmidt condensation reaction involves the condensation of an aldehyde and a ketone in the presence of a base to form an α, β-unsaturated ketone. The Knoevenagel reaction involves the reaction of an aldehyde or ketone with an active methylene compound to form an α, β-unsaturated compound. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.
Aplicaciones Científicas De Investigación
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one has been extensively studied for its potential applications in various fields of research. Some of the areas where this compound has shown promising results include:
1. Cancer Research: FOXY has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and prostate cancer.
2. Neuroprotection: FOXY has been found to have neuroprotective properties by preventing the death of neurons. It has been shown to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Antibacterial Activity: FOXY has been found to have antibacterial properties by inhibiting the growth of bacteria. It has been shown to be effective against various types of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FNO2/c23-17-12-10-15(11-13-17)14-18(21(25)16-6-2-1-3-7-16)22-24-19-8-4-5-9-20(19)26-22/h1-14H/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYVTCJBXRZADK-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)F)/C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5297394.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5297399.png)
![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5297406.png)
![N,N-diethyl-4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5297407.png)


![1-(4-methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5297420.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5297424.png)
![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5297427.png)

![N-allyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5297444.png)
![2-ethoxy-6-nitro-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5297465.png)
![2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone](/img/structure/B5297474.png)
![N-(2-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5297478.png)